molecular formula C10H16KN2O8 B3434946 Ethylenediaminetetraacetic acid tetrapotassium salt CAS No. 7379-27-3

Ethylenediaminetetraacetic acid tetrapotassium salt

Cat. No.: B3434946
CAS No.: 7379-27-3
M. Wt: 331.34 g/mol
InChI Key: XASWYPVFCVEQSU-UHFFFAOYSA-N
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Description

Ethylenediaminetetraacetic acid tetrapotassium salt is a chemical compound widely used in various scientific and industrial applications. It is a derivative of ethylenediaminetetraacetic acid, a well-known chelating agent that binds to metal ions. This compound is particularly effective in binding to divalent and trivalent metal ions, making it useful in a range of applications from biochemistry to environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenediaminetetraacetic acid tetrapotassium salt is synthesized by neutralizing ethylenediaminetetraacetic acid with potassium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the tetrapotassium salt in solid form.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is often purified through crystallization or other separation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic acid tetrapotassium salt primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

The most common reagents used with this compound are metal ions such as calcium, magnesium, iron, and zinc. The reactions are usually carried out in aqueous solutions at neutral or slightly alkaline pH.

Major Products Formed

The major products formed from the reactions of this compound are metal-chelate complexes. These complexes are highly stable and are used in various applications to sequester metal ions.

Scientific Research Applications

Ethylenediaminetetraacetic acid tetrapotassium salt has a wide range of scientific research applications:

    Chemistry: Used as a chelating agent to remove metal ions from solutions, which is essential in analytical chemistry and various synthesis processes.

    Biology: Employed in molecular biology and biochemistry to inhibit metal-dependent enzymes and to stabilize solutions of nucleic acids and proteins.

    Medicine: Utilized in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.

    Industry: Applied in water treatment to remove metal ions that cause hardness, in the food industry to stabilize products, and in cosmetics to enhance the stability and efficacy of formulations.

Mechanism of Action

The primary mechanism of action of ethylenediaminetetraacetic acid tetrapotassium salt is chelation. It binds to metal ions through its multiple carboxylate and amine groups, forming stable ring-like structures known as chelates. This binding prevents the metal ions from participating in unwanted chemical reactions, thereby inhibiting their biological or chemical activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethylenediaminetetraacetic acid disodium salt
  • Ethylenediaminetetraacetic acid dipotassium salt
  • Ethylenediaminetetraacetic acid tetrasodium salt

Uniqueness

Ethylenediaminetetraacetic acid tetrapotassium salt is unique due to its high solubility in water and its ability to form highly stable complexes with a wide range of metal ions. Compared to its sodium counterparts, the potassium salt is often preferred in applications where potassium ions are more compatible or desirable.

Properties

CAS No.

7379-27-3

Molecular Formula

C10H16KN2O8

Molecular Weight

331.34 g/mol

IUPAC Name

dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate

InChI

InChI=1S/C10H16N2O8.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);

InChI Key

XASWYPVFCVEQSU-UHFFFAOYSA-N

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K]

physical_description

Liquid

Related CAS

7379-27-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethylenediaminetetraacetic acid tetrapotassium salt

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